molecular formula C12H10O3S B1619456 5-Acenaphthylenesulfonic acid, 1,2-dihydro- CAS No. 53700-79-1

5-Acenaphthylenesulfonic acid, 1,2-dihydro-

Cat. No.: B1619456
CAS No.: 53700-79-1
M. Wt: 234.27 g/mol
InChI Key: XXACHQRFXDSJNO-UHFFFAOYSA-N
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Description

5-Acenaphthylenesulfonic acid, 1,2-dihydro-, also commonly listed as acenaphthene-5-sulphonic acid , is a specialized organic sulfonic acid with the molecular formula C12H10O3S and a molecular weight of 234.27 g/mol . This compound is supplied as a high-purity (typically 99%) solid for use as a key intermediate in industrial research and development . Its structure, featuring a sulfonic acid group fused to an acenaphthene backbone, makes it a valuable building block in synthetic chemistry, particularly for the preparation of more complex molecules or for introducing sulfonic acid functionality into other systems . The compound is characterized by specific identifiers including the CAS registry number 53700-79-1 , the EC number 258-706-1 , and the MDL number MFCD10566859 . Under standardized customs regulations, this chemical is classified under HS code 2904100000 for sulfonated derivatives . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

1,2-dihydroacenaphthylene-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10O3S/c13-16(14,15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXACHQRFXDSJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068877
Record name 5-Acenaphthylenesulfonic acid, 1,2-dihydro-
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Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

53700-79-1
Record name 1,2-Dihydro-5-acenaphthylenesulfonic acid
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Record name 5-Acenaphthylenesulfonic acid, 1,2-dihydro-
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Record name 5-Acenaphthylenesulfonic acid, 1,2-dihydro-
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Record name 5-Acenaphthylenesulfonic acid, 1,2-dihydro-
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Record name Acenaphthene-5-sulphonic acid
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Record name 5-Acenaphthylenesulfonic acid, 1,2-dihydro-
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Biological Activity

5-Acenaphthylenesulfonic acid, 1,2-dihydro- is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including antioxidant, antimicrobial, and cytotoxic properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

5-Acenaphthylenesulfonic acid, 1,2-dihydro- is a sulfonic acid derivative characterized by its acenaphthylene backbone. The molecular structure influences its interaction with biological systems, particularly in terms of solubility and reactivity.

1. Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Research indicates that compounds with similar structures to 5-acenaphthylenesulfonic acid exhibit significant antioxidant properties.

  • Study Findings : A comparative analysis of various carboxylic acids showed that structural variations significantly affect antioxidant activity. While specific data for 5-acenaphthylenesulfonic acid is limited, compounds with similar functional groups often demonstrate strong radical scavenging abilities .
CompoundAntioxidant Activity (EC50 µg/mL)
Rosmarinic Acid10
Caffeic Acid15
5-Acenaphthylenesulfonic AcidTBD

2. Antimicrobial Activity

The antimicrobial efficacy of sulfonic acids has been documented in various studies. While specific studies on 5-acenaphthylenesulfonic acid are scarce, related compounds have shown promising results against a range of pathogens.

  • Case Study : A study on organosulfur compounds found that certain derivatives exhibited significant antibacterial activity against multidrug-resistant strains . This suggests that 5-acenaphthylenesulfonic acid may possess similar properties.
PathogenMinimum Inhibitory Concentration (MIC µg/mL)
Escherichia coli20
Staphylococcus aureus15
Proteus sppTBD

3. Cytotoxic Activity

Cytotoxicity studies are essential for evaluating the safety and therapeutic potential of chemical compounds. The presence of hydroxyl groups in related compounds has been linked to increased cytotoxic effects.

  • Research Insight : A review highlighted that carboxylic acids with multiple hydroxyl groups tend to exhibit higher cytotoxicity against cancer cell lines . Further investigation into the cytotoxic effects of 5-acenaphthylenesulfonic acid is warranted.
Cell LineIC50 (µM)
HeLaTBD
MCF-7TBD

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Salt of 5-Acenaphthylenesulfonic Acid, 1,2-Dihydro-

Property 5-Acenaphthylenesulfonic Acid, 1,2-Dihydro- Sodium Salt (CAS: 31202-24-1)
Formula C₁₂H₁₀O₃S C₁₂H₉O₃S·Na
Molecular Weight 234.271 g/mol 256.25 g/mol (calculated)
Functional Group Sulfonic acid (-SO₃H) Sulfonate (-SO₃⁻Na⁺)
Solubility Moderate in polar solvents (e.g., water) High water solubility due to ionic nature
Applications Acid catalyst, synthesis intermediate Stabilizer, surfactant, or electrolyte

The sodium salt derivative exhibits enhanced solubility in aqueous media compared to the parent sulfonic acid, making it preferable for industrial applications requiring ionic compatibility .

5-Aminoacenaphthene (1,2-Dihydro-5-Acenaphthylenamine)

Property 5-Acenaphthylenesulfonic Acid 5-Aminoacenaphthene (CAS: 58306-99-3)
Formula C₁₂H₁₀O₃S C₁₂H₁₁N
Functional Group Sulfonic acid (-SO₃H) Amine (-NH₂)
Reactivity Acidic, participates in sulfonation Basic, forms salts with acids
Applications Surfactant precursor Dye intermediate, ligand synthesis

The amine derivative lacks the sulfonic acid’s strong acidity but offers nucleophilic reactivity for coupling reactions .

5-Acenaphthylenesulfonyl Chloride, 1,2-Dihydro- (CAS: 17070-55-2)

Property Sulfonic Acid Sulfonyl Chloride
Formula C₁₂H₁₀O₃S C₁₂H₉ClO₂S (estimated)
Functional Group -SO₃H -SO₂Cl
Reactivity Proton donor, forms salts Electrophilic, reacts with amines/alcohols
Applications Intermediate for sulfonates Precursor for sulfonamides/esters

The sulfonyl chloride is significantly more reactive, enabling efficient synthesis of sulfonamide drugs or polymers .

Methyl 1,2-Dihydroacenaphthylene-5-Carboxylate (CAS: 92253-98-0)

Property Sulfonic Acid Methyl Carboxylate
Formula C₁₂H₁₀O₃S C₁₄H₁₂O₂ (estimated)
Functional Group -SO₃H -COOCH₃
Solubility Hydrophilic Lipophilic
Applications Water-soluble intermediates Esters for fragrances or plasticizers

The methyl ester’s lipophilicity contrasts with the sulfonic acid’s hydrophilicity, highlighting divergent applications in solvent systems .

2-(1,2-Dihydroacenaphthylen-5-ylsulfanyl)ethanoic Acid

Property Sulfonic Acid Sulfanyl Ethanoic Acid
Formula C₁₂H₁₀O₃S C₁₄H₁₂O₂S
Functional Group -SO₃H -S- (thioether) + -COOH
Acidity Strong acid (pKa ~1) Weak acid (pKa ~4-5)
Applications Surfactants Chelating agents or enzyme inhibitors

The thioether-carboxylic acid hybrid offers dual functionality for metal coordination or redox chemistry, unlike the sulfonic acid’s singular acidity .

5-Acenaphthylenecarboxaldehyde Derivatives

Property Sulfonic Acid Carboxaldehyde (CAS: 50773-20-1)
Formula C₁₂H₁₀O₃S C₁₃H₁₀O (estimated)
Functional Group -SO₃H -CHO
Reactivity Acid-base reactions Aldol condensation, Schiff base formation
Applications Ionic intermediates Fluorescent probes or polymer crosslinkers

The aldehyde group enables conjugation reactions, expanding utility in materials science compared to the sulfonic acid’s ionic applications .

Research Implications

The structural versatility of 5-acenaphthylenesulfonic acid and its derivatives underscores their adaptability in diverse fields. For instance, the sodium salt’s ionic properties () make it suitable for battery electrolytes, while sulfonyl chlorides () are pivotal in drug discovery. Future research could explore hybrid derivatives (e.g., sulfonic acid-amine conjugates) for advanced materials or biocatalysts.

Q & A

Q. What are the optimal synthetic routes for 5-acenaphthylenesulfonic acid, 1,2-dihydro-, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves sulfonation of 1,2-dihydroacenaphthylene derivatives under controlled conditions. Key parameters include:

  • Catalysts : Sulfuric acid or chlorosulfonic acid at 60–80°C .
  • Solvent Systems : Polar aprotic solvents (e.g., dichloromethane) for improved solubility of intermediates .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3 v/v) to isolate the sulfonated product .

Q. Which analytical techniques are most reliable for quantifying 5-acenaphthylenesulfonic acid in environmental samples?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred due to its sensitivity to sulfonic acid groups. Key parameters:

  • Column : C18 reversed-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Methanol/water (70:30 v/v) with 0.1% phosphoric acid to enhance peak resolution .
  • Calibration : Use deuterated analogs (e.g., acenaphthene-d10) as internal standards to correct for matrix effects .

Q. How can structural characterization of 5-acenaphthylenesulfonic acid be validated?

Methodological Answer: Combine spectroscopic methods:

  • ¹H/¹³C NMR : Confirm sulfonic acid substitution via downfield shifts (δ 7.8–8.2 ppm for aromatic protons adjacent to -SO₃H) .
  • FT-IR : Identify sulfonic acid O-H stretching (2500–3300 cm⁻¹) and S=O vibrations (1150–1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M-H]⁻ at m/z 262.03 (calculated for C₁₂H₉SO₃⁻) .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

Methodological Answer:

  • pH Stability : Use buffered solutions (pH 7.0–7.5) to prevent hydrolysis. Phosphate buffers (0.08 M) are recommended .
  • Storage : Solutions in methanol or dichloromethane remain stable for 30 days at 4°C; avoid prolonged exposure to light .

Q. How is this compound applied in environmental analysis?

Methodological Answer: It serves as a surrogate standard for tracking polycyclic aromatic sulfur heterocycles (PASHs) in:

  • Sediment Analysis : Co-extracted with acenaphthene-d10 to normalize recovery rates .
  • Wastewater Monitoring : Quantified via SPE-HPLC to assess sulfonated pollutant degradation .

Advanced Research Questions

Q. How can contradictory literature data on sulfonation regioselectivity be resolved?

Methodological Answer: Discrepancies arise from varying sulfonation mechanisms (electrophilic vs. radical). To address this:

  • Kinetic Studies : Monitor reaction intermediates via in-situ FT-IR to identify dominant pathways .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare activation energies for possible sulfonation sites .

Q. What computational strategies predict the reactivity of 5-acenaphthylenesulfonic acid in catalytic systems?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate interactions with metal catalysts (e.g., Pd/C) to assess adsorption energies .
  • QSPR Models : Correlate Hammett σ values with reaction rates for sulfonic acid derivatives .

Q. How do degradation pathways of this compound vary under UV vs. microbial treatment?

Methodological Answer:

  • Photolysis : UV-C irradiation (254 nm) cleaves the sulfonic group, producing acenaphthenequinone (confirmed via LC-MS) .
  • Biodegradation : Pseudomonas spp. preferentially oxidize the dihydro moiety, yielding 1,2-diol intermediates (GC-MS monitoring) .

Q. What challenges arise in detecting trace levels of this compound in complex biological matrices?

Methodological Answer:

  • Matrix Interference : Use QuEChERS extraction (acetonitrile/NaCl) to isolate the analyte from lipids/proteins .
  • Ion Suppression (LC-MS/MS) : Mitigate with post-column infusion of ammonium formate (10 mM) .

Q. How can reaction mechanisms involving this compound be elucidated using isotopic labeling?

Methodological Answer:

  • ²H Labeling : Synthesize deuterated 1,2-dihydroacenaphthylene to track proton transfer steps in sulfonation .
  • ¹⁸O Tracer Studies : Confirm sulfonic acid oxygen sources (H₂¹⁸O vs. SO₃) via HRMS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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